N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-7-8-12(2)14(9-11)19-17(21)10-16-18(22)20-13-5-3-4-6-15(13)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJMZJXUSPDTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an α-haloketone, to form the benzothiazine ring.
Acylation Reaction: The benzothiazine intermediate is then acylated with 2,5-dimethylphenylacetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as continuous monitoring of reaction progress using techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that derivatives of benzothiazine compounds exhibit antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The benzothiazine structure is often linked to enhanced antimicrobial activity due to its ability to interact with microbial enzymes and cellular structures .
-
Anticancer Potential :
- Research has shown that compounds similar to N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth factors . In vitro studies have demonstrated that these compounds can target specific pathways involved in cancer progression.
- Enzyme Inhibition :
Case Studies
Several studies have documented the applications of related compounds in clinical settings:
- Antimicrobial Study :
- Cancer Treatment :
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Structural Analogs with Benzothiazine/Oxazine Cores
Key Observations :
- Heteroatom Substitution: Replacing sulfur in benzothiazine (target compound) with oxygen in benzoxazine (patent compound) alters electronic properties, shifting activity from antifungal to immunomodulatory (ROR-gamma modulation) .
- Substituent Position : The 2,5-dimethylphenyl group in the target compound vs. unsubstituted phenyl in ’s analog may enhance lipophilicity and target binding in antifungal applications .
Acetamide Derivatives with Varied Substituents
Key Observations :
- Phenyl Substituents : The 2,5-dimethylphenyl group in the target compound vs. 2,6-dimethyl/2,3-dimethyl in analogs influences steric hindrance and molecular interactions, directing activity toward antifungal rather than herbicidal or anesthetic applications .
- Side Chain Modifications: The benzothiazine-acetamide linkage in the target compound contrasts with diethylamino () or chloro-isopropyl () groups, underscoring the role of heterocyclic moieties in conferring specificity .
Biological Activity
N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 359.4 g/mol
- CAS Number : 951447-08-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of activity include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. Research indicates that derivatives of benzothiazine compounds exhibit broad-spectrum antimicrobial effects, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : Studies on related compounds have shown that they can inhibit pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural features of benzothiazine derivatives are often linked to their effectiveness against various cancer cell lines.
Case Studies and Experimental Data
Several studies have highlighted the biological activities of benzothiazine derivatives:
- Antimicrobial Activity :
- Anti-inflammatory Activity :
- Anticancer Activity :
Data Table: Summary of Biological Activities
Q & A
Q. How is N-(2,5-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide synthesized, and what key reaction parameters influence yield?
Methodological Answer: The synthesis involves a multi-step process, typically starting with the condensation of a dihydrobenzothiazinone precursor with chloroacetylated intermediates. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions by stabilizing intermediates .
- Base selection : Potassium carbonate is often used to deprotonate reactive sites and drive the reaction forward .
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (e.g., 7:3 ratio) ensures real-time tracking of reaction progress .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, 60–120 mesh) improves purity. Yields typically range from 65–80%, depending on substituent steric effects .
Q. What spectroscopic techniques are used to confirm the structure of this compound, and how are conflicting NMR signals resolved?
Methodological Answer:
- 1H and 13C NMR : Assignments focus on distinguishing aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.6 ppm), and acetamide carbonyls (δ 167–170 ppm). For example, the 3-oxo group in the benzothiazine ring appears as a singlet near δ 175 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula, with fragmentation patterns confirming the acetamide and benzothiazine moieties .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., ±0.3% tolerance) .
- Conflict resolution : Overlapping signals in crowded regions (e.g., aromatic protons) are resolved using 2D NMR (COSY, HSQC) or deuterated solvent shifts .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating the compound’s bioactivity, and how should discrepancies between antioxidant assays (e.g., DPPH vs. FRAP) be addressed?
Methodological Answer:
- DPPH assay : Measures radical scavenging via UV-Vis absorbance at 517 nm. Prepare solutions in methanol (0.1 mM) and compare IC50 values against standards like ascorbic acid .
- FRAP assay : Quantifies Fe³+ reduction at 593 nm. Use a pH 3.6 acetate buffer and correlate results with electron-donating substituents (e.g., methoxy groups) .
- Addressing discrepancies :
Q. How can substituent optimization enhance biological activity while maintaining solubility?
Methodological Answer:
Q. How can target engagement be validated in mechanistic studies, and what strategies resolve contradictory enzyme inhibition data?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., COX-2) and measure binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) to confirm direct interaction .
- Contradiction resolution :
Q. What analytical strategies differentiate polymorphic forms of this compound, and how do they impact bioavailability?
Methodological Answer:
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns (2θ = 5–40°) to identify crystalline vs. amorphous forms .
- DSC/TGA : Measure melting points and thermal stability. Polymorphs with lower melting points (<200°C) often exhibit higher dissolution rates .
- Bioavailability correlation : Use in vitro dissolution testing (USP apparatus II, 50 rpm) in simulated gastric fluid (pH 1.2) to link polymorph solubility to pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
